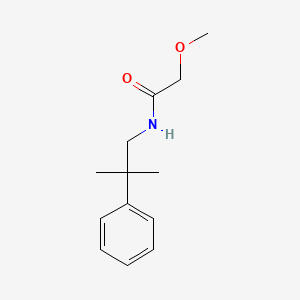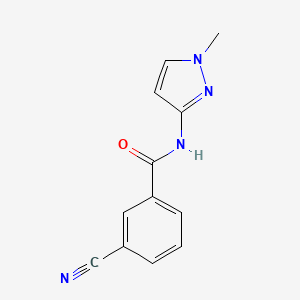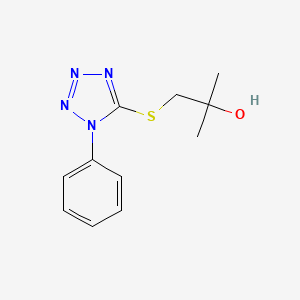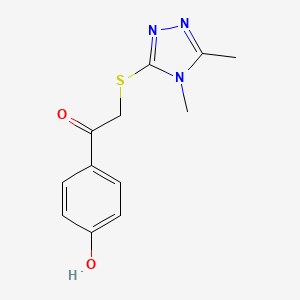
n-(Tert-butyl)-2-((1-methylpiperidin-4-yl)amino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(Tert-butyl)-2-((1-methylpiperidin-4-yl)amino)acetamide is an organic compound that features a tert-butyl group, a piperidine ring, and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(Tert-butyl)-2-((1-methylpiperidin-4-yl)amino)acetamide typically involves the reaction of tert-butylamine with 1-methylpiperidine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for continuous production and better control over reaction conditions, leading to higher efficiency and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
n-(Tert-butyl)-2-((1-methylpiperidin-4-yl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
n-(Tert-butyl)-2-((1-methylpiperidin-4-yl)amino)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of n-(Tert-butyl)-2-((1-methylpiperidin-4-yl)amino)acetamide involves its interaction with specific molecular targets and pathways. The tert-butyl group and piperidine ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- n-(Tert-butyl)-2-((1-methylpiperidin-4-yl)amino)ethanol
- n-(Tert-butyl)-2-((1-methylpiperidin-4-yl)amino)propanoic acid
- n-(Tert-butyl)-2-((1-methylpiperidin-4-yl)amino)butanamide
Uniqueness
n-(Tert-butyl)-2-((1-methylpiperidin-4-yl)amino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and reactivity, while the piperidine ring contributes to its biological activity. This combination makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C12H25N3O |
|---|---|
Poids moléculaire |
227.35 g/mol |
Nom IUPAC |
N-tert-butyl-2-[(1-methylpiperidin-4-yl)amino]acetamide |
InChI |
InChI=1S/C12H25N3O/c1-12(2,3)14-11(16)9-13-10-5-7-15(4)8-6-10/h10,13H,5-9H2,1-4H3,(H,14,16) |
Clé InChI |
XNXDWHGJVRPAHC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC(=O)CNC1CCN(CC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[5-(4-Bromo-2-methylphenyl)furan-2-yl]methanol](/img/structure/B14912310.png)

![N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-4-nitrobenzohydrazide](/img/structure/B14912329.png)


![N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]hexanamide](/img/structure/B14912349.png)



![4-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14912386.png)

